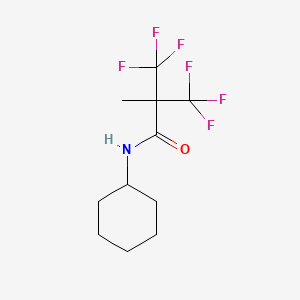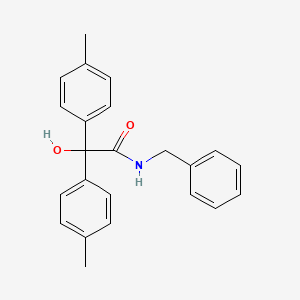![molecular formula C22H20ClN3O4S B5993047 2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]acetamide](/img/structure/B5993047.png)
2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]acetamide is a complex organic compound characterized by its unique structure, which includes a benzenesulfonyl group, a chloroanilino moiety, and a hydroxyphenyl ethylideneamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the benzenesulfonyl chloride: This is achieved by reacting benzene with chlorosulfonic acid.
Synthesis of 3-chloroaniline: This involves the chlorination of aniline.
Coupling reaction: The benzenesulfonyl chloride is reacted with 3-chloroaniline to form N-(benzenesulfonyl)-3-chloroaniline.
Formation of the final compound: The N-(benzenesulfonyl)-3-chloroaniline is then reacted with 2-hydroxyacetophenone under specific conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. The use of continuous flow reactors and automated systems can also enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Applications De Recherche Scientifique
2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The chloroanilino moiety can participate in hydrogen bonding and hydrophobic interactions, while the hydroxyphenyl group can form additional hydrogen bonds. These interactions can inhibit the activity of enzymes or alter the function of proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(benzenesulfonyl)acetamide
- N-(benzenesulfonyl)-3-chloroaniline
- N-(benzenesulfonyl)-2,5-dimethylaniline
Uniqueness
2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the benzenesulfonyl group enhances its electrophilicity, while the chloroanilino and hydroxyphenyl groups provide additional sites for interaction with biological targets. This makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O4S/c1-16(20-12-5-6-13-21(20)27)24-25-22(28)15-26(18-9-7-8-17(23)14-18)31(29,30)19-10-3-2-4-11-19/h2-14,27H,15H2,1H3,(H,25,28)/b24-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTULAPVFFRPIMN-JLPGSUDCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CN(C1=CC(=CC=C1)Cl)S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)CN(C1=CC(=CC=C1)Cl)S(=O)(=O)C2=CC=CC=C2)/C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(BENZENESULFONYL)-4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE](/img/structure/B5992975.png)
![N-(1,4-dioxan-2-ylmethyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5992990.png)

![N-(3,4-difluorophenyl)-1-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]piperidin-3-amine](/img/structure/B5993003.png)

![2-{[4-(4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}phenoxy)-1-piperidinyl]methyl}pyridine](/img/structure/B5993006.png)
![4-[(E)-[(E)-(5-bromo-2-hydroxyphenyl)methylidenehydrazinylidene]methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B5993007.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[methyl(tetrahydro-2-furanylmethyl)amino]nicotinamide](/img/structure/B5993016.png)
![4-methoxy-N-({1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}methyl)benzenesulfonamide](/img/structure/B5993022.png)
![2-amino-5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-methyl-4-phenyl-4H-pyran-3-carbonitrile](/img/structure/B5993025.png)

![4-(4-methoxy-2,3-dimethylbenzyl)-3-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-2-piperazinone](/img/structure/B5993038.png)
![N-(3-methylbenzyl)-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide](/img/structure/B5993044.png)
